
N'-(4,5-Dichloro-2-hydroxyphenyl)-N-methoxy-N-methylurea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N’-(4,5-Dichloro-2-hydroxyphenyl)-N-methoxy-N-methylurea is a synthetic organic compound characterized by the presence of dichloro, hydroxy, methoxy, and methylurea functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-(4,5-Dichloro-2-hydroxyphenyl)-N-methoxy-N-methylurea typically involves the reaction of 4,5-dichloro-2-hydroxyaniline with methoxyisocyanate under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, at a temperature range of 0-25°C. The reaction mixture is stirred for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
Industrial production of N’-(4,5-Dichloro-2-hydroxyphenyl)-N-methoxy-N-methylurea follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The final product is typically purified using recrystallization or chromatography techniques.
化学反応の分析
Types of Reactions
N’-(4,5-Dichloro-2-hydroxyphenyl)-N-methoxy-N-methylurea undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium catalyst.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an amino derivative.
Substitution: Formation of methoxy-substituted derivatives.
科学的研究の応用
N’-(4,5-Dichloro-2-hydroxyphenyl)-N-methoxy-N-methylurea has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of monoamine oxidase.
Medicine: Explored for its potential anticancer properties, particularly in the treatment of prostate cancer.
Industry: Utilized in the development of new materials with specific chemical properties.
作用機序
The mechanism of action of N’-(4,5-Dichloro-2-hydroxyphenyl)-N-methoxy-N-methylurea involves its interaction with specific molecular targets, such as enzymes. For example, it inhibits monoamine oxidase by binding to the active site of the enzyme, thereby preventing the breakdown of monoamine neurotransmitters. This inhibition can lead to increased levels of neurotransmitters in the brain, which may have therapeutic effects in conditions such as depression and anxiety.
類似化合物との比較
Similar Compounds
- N’-(4,5-Dichloro-2-hydroxyphenyl)-N-methoxy-N-methylcarbamate
- N’-(4,5-Dichloro-2-hydroxyphenyl)-N-ethoxy-N-methylurea
- N’-(4,5-Dichloro-2-hydroxyphenyl)-N-methoxy-N-ethylurea
Uniqueness
N’-(4,5-Dichloro-2-hydroxyphenyl)-N-methoxy-N-methylurea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its dichloro and hydroxy groups contribute to its reactivity, while the methoxy and methylurea groups influence its solubility and interaction with biological targets.
特性
CAS番号 |
102636-54-4 |
|---|---|
分子式 |
C9H10Cl2N2O3 |
分子量 |
265.09 g/mol |
IUPAC名 |
3-(4,5-dichloro-2-hydroxyphenyl)-1-methoxy-1-methylurea |
InChI |
InChI=1S/C9H10Cl2N2O3/c1-13(16-2)9(15)12-7-3-5(10)6(11)4-8(7)14/h3-4,14H,1-2H3,(H,12,15) |
InChIキー |
QPSQFBTVSAPAIN-UHFFFAOYSA-N |
正規SMILES |
CN(C(=O)NC1=CC(=C(C=C1O)Cl)Cl)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


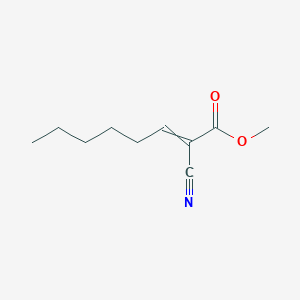

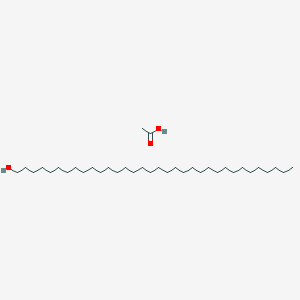
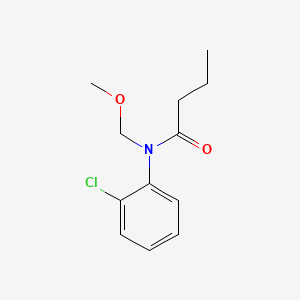
![2-[3-(4-Nitrophenyl)acryloyl]-3H-naphtho[2,1-b]pyran-3-one](/img/structure/B14324934.png)

![8-Hydroxy-3-methoxy-11-oxo-1,6-dipropyl-11H-dibenzo[b,e][1,4]dioxepine-7-carboxylic acid](/img/structure/B14324942.png)

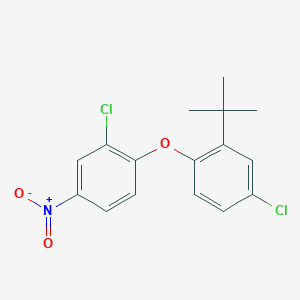
methyl}benzamide](/img/structure/B14324963.png)


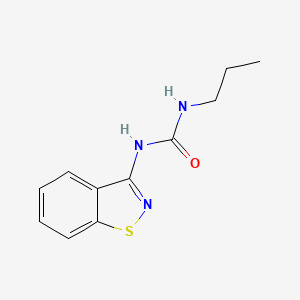
![4-({4-[(Undec-10-en-1-yl)oxy]phenyl}methoxy)benzonitrile](/img/structure/B14324982.png)
